Cas no 14159-53-6 (2-(2-methylpropyl)-3-Pyridinol)

2-(2-methylpropyl)-3-Pyridinol 化学的及び物理的性質
名前と識別子
-
- 2-(2-methylpropyl)-3-Pyridinol
- 2-(2-methylpropyl)pyridin-3-ol
- AKOS017413481
- 14159-53-6
- SCHEMBL9963340
- 2-Isobutylpyridin-3-ol
- SB85185
-
- インチ: InChI=1S/C9H13NO/c1-7(2)6-8-9(11)4-3-5-10-8/h3-5,7,11H,6H2,1-2H3
- InChIKey: VUPFPJVJEDZUQT-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1=C(C=CC=N1)O
計算された属性
- せいみつぶんしりょう: 151.09979
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 33.12
2-(2-methylpropyl)-3-Pyridinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029182335-1g |
2-Isobutylpyridin-3-ol |
14159-53-6 | 95% | 1g |
$400.00 | 2022-04-02 | |
Chemenu | CM127358-1g |
2-isobutylpyridin-3-ol |
14159-53-6 | 95% | 1g |
$320 | 2021-08-05 | |
Chemenu | CM127358-1g |
2-isobutylpyridin-3-ol |
14159-53-6 | 95% | 1g |
$320 | 2023-02-18 |
2-(2-methylpropyl)-3-Pyridinol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
2-(2-methylpropyl)-3-Pyridinolに関する追加情報
2-(2-Methylpropyl)-3-Pyridinol: A Comprehensive Overview
Introduction to 2-(2-Methylpropyl)-3-Pyridinol
2-(2-Methylpropyl)-3-Pyridinol is a chemical compound with the CAS number 14159-53-6, belonging to the class of pyridinols. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a hydroxyl group at the 3-position and a 2-methylpropyl group at the 2-position. The compound is widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.
Structural Insights and Physical Properties
The molecular structure of 2-(2-Methylpropyl)-3-Pyridinol plays a pivotal role in determining its chemical reactivity and physical properties. The pyridine ring, being aromatic, contributes to the compound's stability and electronic properties. The hydroxyl group at the 3-position introduces hydrogen bonding capabilities, which influence solubility and reactivity. The 2-methylpropyl substituent adds steric bulk to the molecule, affecting its conformational flexibility and interactions with other molecules.
Recent studies have utilized advanced computational techniques, such as density functional theory (DFT), to analyze the electronic structure and reactivity of pyridinols like 14159-53-6. These studies have provided valuable insights into the compound's ability to act as a ligand in metal complexes, which has implications for catalysis and materials design.
Applications in Pharmaceutical Research
One of the most promising areas of research for 2-(2-Methylpropyl)-3-Pyridinol is in pharmaceutical chemistry. The compound has been investigated as a potential precursor for drug development, particularly in the synthesis of bioactive molecules. Its ability to undergo various organic transformations, such as nucleophilic substitutions and condensations, makes it a versatile building block in medicinal chemistry.
Recent studies have explored the role of pyridinols in drug metabolism and pharmacokinetics. For instance, researchers have reported that 14159-53-6 derivatives exhibit favorable absorption profiles in preclinical models, suggesting their potential as orally bioavailable drugs. Additionally, the compound's ability to modulate enzyme activity has been explored in the context of treating metabolic disorders.
Synthesis and Preparation Methods
The synthesis of 2-(2-Methylpropyl)-3-Pyridinol involves a series of well-established organic reactions. A common approach involves the alkylation of 3-pyridinol with an appropriate alkyl halide followed by purification steps to isolate the desired product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
For example, researchers have developed asymmetric catalysis strategies using chiral catalysts to synthesize enantiomerically enriched versions of pyridinols, including 14159-53-6. These methods not only enhance yield but also reduce waste, aligning with green chemistry principles.
Safety Considerations and Storage Recommendations
As with any chemical compound, proper handling and storage are essential for ensuring safety and maintaining product integrity. Pyridinols, including 14159-53-6, should be stored in tightly sealed containers away from moisture and light to prevent degradation. Handling should be done under standard laboratory precautions to minimize exposure risks.
Recent studies have also highlighted the importance of understanding the environmental fate of chemicals like pyridinols. Research into biodegradation pathways has shown that 14159-53-6 undergoes microbial degradation under aerobic conditions, which is reassuring for its safe disposal and environmental impact assessment.
Conclusion
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